1-(4-chlorophenyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole
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Overview
Description
1-(4-Chlorophenyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole is a synthetic organic compound characterized by the presence of a pyrazole ring substituted with chlorophenyl and fluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chlorophenyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with diketones or β-keto esters under acidic or basic conditions. The reaction conditions often include the use of solvents such as ethanol or acetic acid, and the reaction temperature may vary from room temperature to reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis can be employed to reduce reaction times and improve efficiency . Additionally, purification methods like recrystallization or chromatography are used to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chlorophenyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1-(4-Chlorophenyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The pathways involved can include inhibition of enzyme activity or interference with signal transduction processes .
Comparison with Similar Compounds
- 1-(4-Chlorophenyl)-3-(4-fluorophenyl)urea
- 1-(4-Chlorophenyl)-3-(4-fluorophenyl)benzimidazole
- 1-(4-Chlorophenyl)-3-(4-fluorophenyl)piperazine
Comparison: 1-(4-Chlorophenyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .
Properties
Molecular Formula |
C21H13ClF2N2 |
---|---|
Molecular Weight |
366.8 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-3,5-bis(4-fluorophenyl)pyrazole |
InChI |
InChI=1S/C21H13ClF2N2/c22-16-5-11-19(12-6-16)26-21(15-3-9-18(24)10-4-15)13-20(25-26)14-1-7-17(23)8-2-14/h1-13H |
InChI Key |
BKXBNHSSDMLDBG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NN2C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)F)F |
Origin of Product |
United States |
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